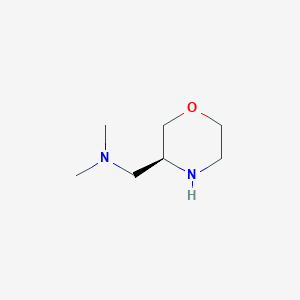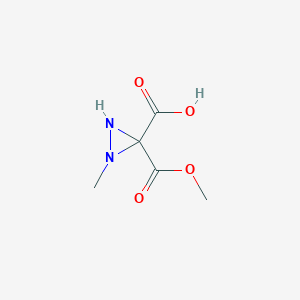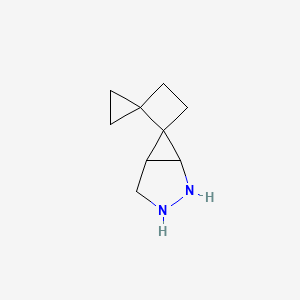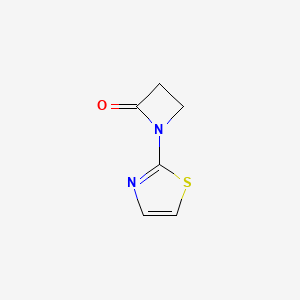
5h-Indene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring, with an aldehyde functional group attached to the second carbon of the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indene-2-carbaldehyde typically involves the following steps:
Cyclization of 2-phenylbutadiene: This step involves the cyclization of 2-phenylbutadiene to form indene.
Formylation: The indene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclization: Large-scale cyclization of 2-phenylbutadiene using appropriate catalysts.
Formylation: Industrial formylation using optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 5H-Indene-2-carboxylic acid.
Reduction: 5H-Indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5H-Indene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5H-Indene-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is useful in biochemical studies.
Electrophilic Nature: The compound can participate in electrophilic aromatic substitution reactions, making it useful in organic synthesis.
Comparaison Avec Des Composés Similaires
Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Indanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Indole-3-carbaldehyde: Contains a nitrogen atom in the ring structure, leading to different biological activities.
Uniqueness: 5H-Indene-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of the indene ring system. This makes it a versatile compound in both synthetic and biological applications.
Propriétés
Numéro CAS |
724765-42-8 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2 |
Clé InChI |
OBVHPJUQHDKEFK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC(=CC2=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)





![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

